molecular formula C5H6N4O3 B2793758 2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 32407-64-0

2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2793758
CAS No.: 32407-64-0
M. Wt: 170.128
InChI Key: MVTANXJTPWHBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been utilized in the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study of these complexes provides insights into their potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Molecular Docking Studies

Pyrazole-imidazole-triazole hybrids, which include derivatives of this compound, have been synthesized and evaluated for their antimicrobial properties. One compound in particular demonstrated exceptional potency against A. niger, surpassing the reference drug Fluconazole. These compounds' binding conformations were further elucidated through molecular docking studies, highlighting their potential in antimicrobial research (Punia et al., 2021).

Cancer Research and Cytotoxic Activity

Copper(I) and copper(II) complexes of nitroimidazole conjugated with heteroscorpionate ligands, which include this compound analogs, have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These studies are significant for understanding the potential of such complexes in cancer treatment, particularly in inducing cancer cell death through mechanisms like paraptotic-like pathways (Pellei et al., 2018).

Synthesis of Various Heterocycles

This compound has been used as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been characterized using different spectroscopic methods and have shown potential antimicrobial properties. This synthesis research contributes to the broader field of medicinal chemistry and drug development (Bondock et al., 2008).

Anti-inflammatory Activity and COX-2 Inhibition

A series of derivatives including this compound have been designed and synthesized for selective COX-2 inhibition. One such derivative exhibited potent anti-inflammatory activity, indicating the potential of these compounds in treating inflammatory conditions (Bansal et al., 2014).

Mechanism of Action

Mode of Action

It’s known that pyrazole derivatives can exhibit a broad range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been reported to show various biological activities, suggesting they may interact with multiple pathways

Pharmacokinetics

The compound’s molecular weight is 170.13 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

Given the broad range of activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level. More research is needed to describe these effects in detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, it’s predicted to have a melting point of 147.84°C and a boiling point of 445.5°C at 760 mmHg . .

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTANXJTPWHBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.